molecular formula C16H18N2O3S B3929078 N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-1-naphthylurea

N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-1-naphthylurea

Cat. No. B3929078
M. Wt: 318.4 g/mol
InChI Key: ZBQDIAIUSDOVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-1-naphthylurea, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It targets Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the survival and proliferation of cancer cells.

Mechanism of Action

TAK-659 exerts its anti-tumor effects by inhibiting N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-1-naphthylurea, a protein that is involved in the signaling pathways that regulate the survival and proliferation of cancer cells. This compound is a key mediator of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. By inhibiting this compound, TAK-659 disrupts the BCR signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. In addition, TAK-659 has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potent anti-tumor activity, which makes it a promising candidate for the treatment of various types of cancers. In addition, TAK-659 has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, which could potentially lead to improved treatment outcomes. However, one of the limitations of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of TAK-659. One potential direction is the evaluation of TAK-659 in combination with other targeted therapies, such as immune checkpoint inhibitors. Another potential direction is the investigation of TAK-659 in the treatment of other types of cancers, such as solid tumors. In addition, the development of more potent and selective N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-1-naphthylurea inhibitors could lead to improved treatment outcomes for patients with cancer.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor that has been developed for the treatment of various types of cancers. It exhibits potent anti-tumor activity by inhibiting this compound, a protein that plays a critical role in the survival and proliferation of cancer cells. While there are some limitations to the use of TAK-659, its potential as a cancer therapy warrants further investigation and development.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that TAK-659 exhibits potent anti-tumor activity by inhibiting N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-1-naphthylurea, which is known to play a critical role in the survival and proliferation of cancer cells. In addition, TAK-659 has been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as rituximab and lenalidomide.

properties

IUPAC Name

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-16(9-10-22(20,21)11-16)18-15(19)17-14-8-4-6-12-5-2-3-7-13(12)14/h2-8H,9-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQDIAIUSDOVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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